tunicamycin V
Vue d'ensemble
Description
Tunicamycin V is a natural product derived from a fungal source . It is a nucleoside antibiotic that shows antibacterial, antiviral, and antitumor activities . The structure of tunicamycin is highly unusual, containing an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage .
Synthesis Analysis
The synthesis of this compound was performed by Andrew G. Myers in 1993 . The synthesis strategy was based on the initial construction of tunicamycinyluracil, which plays a significant role in the observed biological activity . Key steps in the synthesis include the Mukaiyama aldol reaction, furan oxidation to construct the eleven-carbon enyne skeleton, cyanate ester [3,3]σ rearrangement, and highly selective alginate glycosylation . A Büchner–Curtius–Schlotterbeck-type reaction enabled the total synthesis of this compound, a nonselective phosphotransferase inhibitor, in just 15 steps from D-galactal in 21% overall yield .Molecular Structure Analysis
The tunicamycin structure is highly unusual, and contains an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage . Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which attached to the core by a 1,1-β,α-trehalose-type glycosidic bond, and an amide-linked fatty acid .Chemical Reactions Analysis
Tunicamycin is used in enzymatic reactions and is added at concentrations ranging from 0 to 200 μM. Reactions are stopped by heating after 120 minutes .Physical and Chemical Properties Analysis
Pure this compound is obtained as a white crystalline powder. It is soluble in alkaline water, pyridine, and hot methanol .Applications De Recherche Scientifique
Inhibition of Protein Glycosylation
Tunicamycin V, a homolog of tunicamycin, is notable for its ability to inhibit protein glycosylation. This process involves the attachment of sugars to proteins, and tunicamycin interferes by blocking the formation of N-acetylglucosamine-lipid intermediates. This action is crucial in the biological activities of tunicamycin, including its effect on the synthesis of glycoproteins (Mahoney & Duksin, 1979).
Role in Glycoprotein Biosynthesis
This compound impacts glycoprotein biosynthesis by selectively interfering with this process. It has been observed to suppress virus membrane glycoproteins, illustrating its significant role in studying glycoprotein formation and its potential applications in antiviral research (Lehle & Tanner, 1976).
Tunicamycin Biosynthesis
Understanding tunicamycin biosynthesis is vital for exploring its applications. The identification of tunicamycin biosynthetic genes provides insights into its production and potential modifications for research and therapeutic purposes (Wyszyński et al., 2010).
Specific Effects on Glycoprotein Secretion
Studies have shown that this compound, by inhibiting glycosylation, can impact the secretion of specific glycoproteins, such as IgA and IgE, in plasma cells. This selective inhibition aids in understanding the secretion mechanisms of these glycoproteins and their roles in various biological processes (Hickman et al., 1977).
Inhibition of Yeast Glycoprotein Synthesis
This compound's effect extends to yeast glycoprotein synthesis, inhibiting the formation of external glycoproteins in yeast. This illustrates its broader application in studying glycoprotein synthesis beyond mammalian cells (Kuo & Lampen, 1974).
Depletion of Insulin Receptors in Adipocytes
In adipocytes, this compound mediates the depletion of insulin receptors. This is significant in understanding insulin receptor dynamics and could have implications in diabetes research (Rosen et al., 1979).
Total Synthesis of this compound
The total synthesis of this compound has been achieved, offering pathways for creating variants of this compound. This advancement is critical for further research into its biological activities and potential therapeutic applications (Yamamoto et al., 2018).
Mécanisme D'action
Tunicamycin inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes. In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis. Tunicamycin blocks N-linked glycosylation (N-glycans) resulting in cell cycle arrest at the G1 phase in human cells .
Propriétés
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYZYGMYMLNUHJ-DIRMKAHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017533 | |
Record name | Tunicamycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66054-36-2, 73942-09-3 | |
Record name | Tunicamycin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tunicamycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUNICAMYCIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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